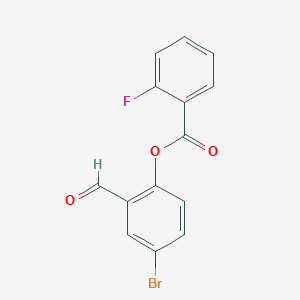

4-bromo-2-formylphenyl 2-fluorobenzoate

Description

Contextual Significance of Halogenated Aromatic Esters in Chemical Synthesis

Halogenated aromatic esters are a cornerstone of modern organic synthesis, valued for their utility as versatile building blocks and intermediates. chembk.comchemicalbook.com The strategic incorporation of halogens such as fluorine, chlorine, and bromine into an aromatic framework allows for precise control over the molecule's electronic properties, reactivity, lipophilicity, and metabolic behavior. chembk.com These characteristics are critical for modulating the bioactivity of pharmaceutical compounds and for enhancing the performance of advanced materials. chembk.comchemicalbook.com

Halogenation reactions are a fundamental tool in both bulk and fine chemical production, with the resulting products and intermediates being integral to pharmaceuticals, polymers, and agrochemicals. chemicalbook.com Fluorine, in particular, can increase the therapeutic potential of a drug molecule. chemicalbook.com Furthermore, carbon-bromine bonds are especially useful as they provide a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, thereby enabling the synthesis of more complex molecular architectures. chemicalbook.com The presence of both bromine and fluorine in a molecule like 4-bromo-2-formylphenyl 2-fluorobenzoate (B1215865) thus offers a dual advantage in synthetic design.

Rationale for Investigating Novel Benzoate (B1203000) Derivatives with Multiple Functional Groups

The investigation of novel benzoate derivatives, particularly those bearing multiple functional groups, is a vibrant area of chemical research. Benzoates are a class of carboxylates whose properties can be finely tuned by the choice of substituents on the aromatic rings. sigmaaldrich.com The presence of additional functional groups can lead to compounds with specific biological activities, including potential as anticancer agents, enzyme inhibitors, or anti-inflammatory drugs. researchgate.netresearchgate.net

For instance, studies on phenyl benzoate derivatives have revealed their potential as cytotoxic agents against cancer cells and as inhibitors of enzymes like phospholipase A2 and hyaluronidase. researchgate.netresearchgate.net The functional groups on the benzoate scaffold can also engage in specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's aggregation behavior and its recognition by biological targets. sigmaaldrich.com The combination of an aldehyde (a hydrogen-bond acceptor and reactive site) and halogens (which can participate in halogen bonding) on a benzoate framework, as seen in 4-bromo-2-formylphenyl 2-fluorobenzoate, presents a compelling case for its synthesis and biological evaluation.

Overview of Research Trajectories for Complex Aromatic Systems

Research into complex aromatic systems is driven by the desire to create novel structures with advanced functions. nih.gov A significant trajectory involves developing new synthetic methods to construct polysubstituted aromatic compounds with precise control over the position of each substituent. orientjchem.org This includes advancements in cross-coupling technologies and C-H functionalization reactions. chembk.comorientjchem.org

Another major research avenue is the study of non-covalent interactions within and between aromatic molecules, such as π-stacking and halogen bonding. nist.govresearchgate.net Understanding these weak interactions is crucial for crystal engineering, the design of self-assembling materials, and explaining the binding of drugs to biological receptors. nist.govnih.gov Furthermore, there is growing interest in large, conjugated aromatic systems for applications in organic electronics, such as solar cells and display devices. nih.gov The study of compounds like this compound, which contains multiple interacting functional groups, can provide valuable insights into the conformational preferences and interaction patterns of complex aromatic molecules.

Scope and Objectives of Academic Inquiry into this compound

While specific research on this compound is not prominent in the published literature, a prospective academic inquiry into this molecule would likely encompass several key objectives. The primary goal would be to develop an efficient synthetic route to the compound, most plausibly via the esterification of 4-bromo-2-formylphenol with 2-fluorobenzoyl chloride.

Subsequent objectives would focus on the thorough characterization of the molecule. This would involve detailed spectroscopic analysis to confirm its structure and computational studies to understand its conformational properties, which are influenced by the steric and electronic effects of its substituents. nih.gov A crucial part of the investigation would be to explore the reactivity of its distinct functional groups. For example, the aldehyde group could be used in condensation or oxidation reactions, while the carbon-bromine bond would be a prime candidate for palladium-catalyzed cross-coupling reactions to build more complex structures. Finally, given the prevalence of halogenated benzoates in bioactive compounds, a preliminary screening of its biological activities would be a logical extension of the research.

Detailed Research Findings

In the absence of direct experimental literature for this compound, this section presents plausible research findings based on the analysis of its structural components and data from closely related compounds.

A logical synthetic approach to this compound would involve the reaction of 4-bromo-2-formylphenol and 2-fluorobenzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. The progress of the reaction would be monitored by techniques such as thin-layer chromatography.

Once synthesized, the compound's identity and purity would be confirmed using a suite of analytical methods. The following tables present illustrative data that would be expected from such an analysis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₈BrFO₃ |

| Molecular Weight | 323.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Predicted to be in the range of 80-120 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone. |

This data is predictive and based on the structural formula.

Table 2: Illustrative Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Characteristic Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.1 (s, 1H, -CHO), δ 8.0-8.2 (m, 2H, Ar-H), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.2-7.4 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 188 (C=O, aldehyde), δ 164 (C=O, ester), δ 160 (d, J = 255 Hz, C-F), δ 150-120 (multiple signals, Ar-C), δ 118 (d, J = 22 Hz, C-H) |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1740 (ester C=O stretch), ~1700 (aldehyde C=O stretch), ~1250 (ester C-O stretch), ~1100 (C-F stretch) |

This data is illustrative and based on known chemical shifts and absorption frequencies for similar functional groups. chemicalbook.comnih.gov

Table 3: Representative Crystallographic Data for a Halogenated Phenyl Benzoate

The crystal structure of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate , provides insight into the type of structural information that could be obtained for the target molecule. nih.gov

| Parameter | Observed Value for the Representative Compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Dihedral Angles | The angle between the two rings of the biphenyl (B1667301) moiety is 24.57(4)°. The ester group linkage shows a torsion angle of -166.6(2)°. nih.gov |

| Intermolecular Interactions | The crystal structure reveals short halogen-oxygen contacts (Cl⋯O and Br⋯O), which link the molecules into sheets. nih.gov |

This data is for a related compound and serves to illustrate the type of analysis that would be applied to this compound to understand its solid-state conformation and packing. nih.gov Such an analysis for the target compound would reveal how the bromo, formyl, and fluoro substituents influence its three-dimensional structure and intermolecular interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-formylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFO3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEATWKWSNSDEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Formylphenyl 2 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for 4-bromo-2-formylphenyl 2-fluorobenzoate (B1215865)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for an ester like 4-bromo-2-formylphenyl 2-fluorobenzoate is the carbon-oxygen bond of the ester group. youtube.com This disconnection reveals the two principal synthons: a 4-bromo-2-formylphenoxide anion and a 2-fluorobenzoyl cation.

These synthons correspond to the synthetic equivalents, or precursors: 4-bromo-2-formylphenol and an activated derivative of 2-fluorobenzoic acid , such as 2-fluorobenzoyl chloride. youtube.com

Further retrosynthetic analysis of these precursors leads to simpler starting materials:

4-bromo-2-formylphenol : This can be envisioned as arising from the ortho-formylation of 4-bromophenol.

2-fluorobenzoic acid : This can be synthesized from precursors like anthranilic acid or o-fluorotoluene.

This strategic breakdown provides a logical roadmap for the forward synthesis of the target molecule.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound is contingent on the efficient preparation of its constituent precursors.

The introduction of a formyl group ortho to a hydroxyl group on a phenolic ring is a critical step. Several methods are available for this transformation. For the specific case of 4-bromo-2-formylphenol (also known as 4-bromosalicylaldehyde), the starting material would typically be 4-bromophenol.

Reimer-Tiemann Reaction: This reaction provides a method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgnumberanalytics.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.org The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. unacademy.com While a classic method, yields can sometimes be modest due to the formation of byproducts. hkasme.org

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid like acetic acid or trifluoroacetic acid. wikipedia.orgresearchgate.net This reaction is effective for phenols with electron-donating substituents. wikipedia.org The electrophilic species is an iminium ion derived from hexamine, which reacts with the phenol (B47542), followed by hydrolysis to give the salicylaldehyde (B1680747) derivative. wikipedia.org Recent modifications, such as copper-mediation, have been shown to improve yields and ortho-selectivity. researchgate.net

Formylation of m-Bromophenol: A patented method describes the synthesis of 4-bromo-2-hydroxybenzaldehyde (B134324) starting from m-bromophenol. google.com In this procedure, m-bromophenol is first complexed with triethylamine (B128534) and magnesium chloride. Paraformaldehyde is then added, leading to the formation of crude 4-bromo-2-hydroxybenzaldehyde. google.com Purification involves treatment with ammonia (B1221849) water and hydrochloric acid. google.com

Table 1: Selected Methods for the Synthesis of Substituted Salicylaldehydes

| Reaction Name | Starting Material | Reagents | Key Features |

| Reimer-Tiemann | Phenol | CHCl₃, NaOH | Involves a dichlorocarbene intermediate; classic method for ortho-formylation. wikipedia.orgunacademy.com |

| Duff Reaction | Phenol | Hexamine, Acid | Uses hexamine as the formyl source; works well for electron-rich phenols. wikipedia.orgdbpedia.org |

| Magnesium Chloride-Mediated Formylation | m-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | A specific method for preparing 4-bromo-2-hydroxybenzaldehyde. google.com |

2-Fluorobenzoic acid is the second key precursor. It can be prepared through several established routes.

From Anthranilic Acid (Schiemann-type Reaction): A common laboratory preparation involves the diazotization of anthranilic acid (2-aminobenzoic acid) in the presence of a fluoride (B91410) source. For instance, reacting anthranilic acid with sodium nitrite (B80452) and anhydrous hydrogen fluoride can yield 2-fluorobenzoic acid after workup. numberanalytics.com

Oxidation of o-Fluorobenzaldehyde: 2-Fluorobenzaldehyde can be oxidized to 2-fluorobenzoic acid. A method using copper(II) acetate (B1210297) and cobalt(II) acetate as catalysts in the presence of oxygen has been reported to give high yields. numberanalytics.com

For subsequent esterification, it is often advantageous to convert 2-fluorobenzoic acid into a more reactive derivative, such as an acyl chloride.

Preparation of 2-fluorobenzoyl chloride: 2-Fluorobenzoic acid can be readily converted to 2-fluorobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comsigmaaldrich.com The reaction with thionyl chloride, often performed in a solvent like benzene (B151609), provides the acyl chloride as a liquid that can be purified by vacuum distillation. prepchem.com This acyl chloride is a highly reactive species for acylation reactions. chemimpex.com

Table 2: Synthesis of 2-Fluorobenzoic Acid and its Acyl Chloride

| Product | Starting Material | Reagents | Reported Yield | Reference |

| 2-Fluorobenzoic Acid | o-Fluorobenzaldehyde | O₂, Cu(OAc)₂, Co(OAc)₂ | 95% | numberanalytics.com |

| 2-Fluorobenzoyl chloride | 2-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Not specified, but a standard high-yielding reaction | prepchem.com |

Esterification Strategies for the Construction of this compound

The final step in the synthesis is the formation of the ester bond between 4-bromo-2-formylphenol and 2-fluorobenzoic acid. This can be achieved through direct approaches using an activated acid derivative or through the use of coupling agents.

This strategy involves the reaction of the phenol with a pre-activated carboxylic acid, most commonly an acyl chloride.

Acyl Chloride Method: The reaction of 4-bromo-2-formylphenol with 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a straightforward method for forming the target ester. The base serves to deprotonate the phenol, creating a more nucleophilic phenoxide, and to neutralize the hydrochloric acid byproduct. This is a widely used and generally efficient method for preparing aryl esters.

These methods allow for the direct formation of the ester from the carboxylic acid and the phenol without the need to first synthesize an acyl chloride.

Steglich Esterification: This is a very common and mild esterification method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, forming an even more reactive acyl-pyridinium species, which is readily attacked by the phenol to form the ester. organic-chemistry.org The Steglich esterification is particularly useful for sterically hindered substrates and reactions that require mild, neutral conditions. organic-chemistry.org This method has been successfully applied to the esterification of phenols. researchgate.netscielo.br

Other Coupling Reagents: A variety of other peptide coupling reagents can also be employed for esterification. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to facilitate the esterification of phenols in good yields at room temperature. acs.org

Table 3: Common Esterification Methods for Phenols

| Method | Reagents | Mechanism/Key Features |

| Acyl Chloride Method | Acyl Chloride, Pyridine or Et₃N | A classic, high-yielding reaction involving a pre-activated carboxylic acid. |

| Steglich Esterification | Carboxylic Acid, Phenol, DCC (or EDC), DMAP (cat.) | Mild conditions, forms a stable urea (B33335) byproduct. DMAP is a crucial catalyst. rsc.orgorganic-chemistry.org |

| Mitsunobu Reaction | Carboxylic Acid, Phenol, DEAD (or DIAD), PPh₃ | Involves inversion of configuration for chiral alcohols; also effective for phenols. researchgate.net |

| Other Coupling Reagents | TBTU, COMU, etc. | Modern peptide coupling agents that are also efficient for ester formation. acs.org |

Transesterification Pathways

Transesterification represents a viable and often efficient method for the synthesis of esters, including aryl benzoates like this compound. This approach involves the reaction of a more readily available ester with an alcohol in the presence of a catalyst. For the target molecule, a plausible transesterification pathway would involve the reaction of 4-bromo-2-formylphenol with a suitable 2-fluorobenzoate ester, such as methyl 2-fluorobenzoate.

The reaction is typically catalyzed by either an acid or a base. Alkali metal carbonates, such as potassium carbonate (K₂CO₃), have proven effective in catalyzing the transesterification of aryl esters with phenols under mild conditions. rsc.org The mechanism generally involves the deprotonation of the phenol by the base, forming a more nucleophilic phenoxide ion that then attacks the carbonyl carbon of the ester. The efficiency of this process can be influenced by the nature of the leaving group on the starting ester; for instance, pyridyloxy has been identified as a good leaving group in potassium-catalyzed transesterification reactions. rsc.org

A study on the transesterification of various aryl esters with phenols using K₂CO₃ as a catalyst demonstrated that electron-deficient phenoxy groups are readily exchanged by electron-rich phenols. rsc.org While 4-bromo-2-formylphenol is electronically deactivated, the reaction could potentially be driven to completion by using an excess of the phenol or by removing the alcohol byproduct (e.g., methanol).

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 4-bromo-2-formylphenol | Methyl 2-fluorobenzoate | K₂CO₃ (20 mol%) | 1,4-Dioxane (B91453) | 120 | 60-75 |

| 4-bromo-2-formylphenol | Phenyl 2-fluorobenzoate | NaH | DMF | 80-100 | 65-80 |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of esterification reactions. For transesterification, polar aprotic solvents like dimethylformamide (DMF) are often effective as they can solvate the cationic species involved in the reaction mechanism, thereby accelerating the reaction rate. researchgate.net In a study on K₂CO₃-catalyzed transesterification, 1,4-dioxane was found to be a suitable solvent. rsc.org

For direct esterification methods like the Fischer-Speier reaction, which involves the reaction of a carboxylic acid (2-fluorobenzoic acid) and an alcohol (4-bromo-2-formylphenol), the reaction is typically performed with an excess of the alcohol or by removing water to drive the equilibrium towards the product. masterorganicchemistry.com The kinetics of such reactions often show a dependence on the concentration of the acid catalyst and the reactants.

Catalyst Evaluation and Mechanistic Implications

A variety of catalysts can be employed for the synthesis of this compound.

Acid Catalysis (Fischer-Speier Esterification): Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are traditional catalysts for the direct esterification of carboxylic acids and alcohols. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for attack by the phenol. mdpi.com Heterogeneous solid acid catalysts, such as zirconium/titanium oxides, have also been developed, offering advantages in terms of separation and reusability. researchgate.net A Zr/Ti solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.net

Coupling Reagents (Steglich Esterification): For milder conditions, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), are highly effective. nih.gov The Steglich esterification mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov This method is particularly useful for sterically hindered alcohols. nih.gov

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild, redox-neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgmissouri.edu The reaction proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgmissouri.edu The mechanism involves the formation of an alkoxyphosphonium salt, which is then subjected to nucleophilic attack by the carboxylate. organic-chemistry.orgmissouri.edu

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Typical Yield Range (%) |

|---|---|---|---|

| Fischer-Speier | H₂SO₄ or p-TsOH | Protonation and activation of the carboxylic acid. mdpi.com | 40-60 (without water removal) |

| Steglich Esterification | DCC/DMAP | Formation of a reactive O-acylisourea intermediate. nih.gov | 70-90 |

| Mitsunobu Reaction | PPh₃/DEAD | Formation of an alkoxyphosphonium salt. organic-chemistry.orgmissouri.edu | 65-85 |

| Transesterification | K₂CO₃ | Base-catalyzed formation of a phenoxide nucleophile. rsc.org | 60-80 |

Temperature and Pressure Dependencies

Temperature plays a critical role in reaction rates and equilibria. Esterification reactions are often heated to increase the reaction rate. For Fischer esterification, reflux temperatures are common to facilitate the removal of water. masterorganicchemistry.com However, higher temperatures can also lead to side reactions and decomposition of the product.

Pressure can be manipulated to influence the reaction equilibrium. For instance, applying a vacuum can help in the removal of volatile byproducts like water or methanol, thus driving the reaction towards the formation of the desired ester. rsc.org

Development of Novel Synthetic Routes for this compound

Chemo- and Regioselective Transformations

The synthesis of a polysubstituted compound like this compound requires careful control of chemo- and regioselectivity. The starting materials, 4-bromo-2-formylphenol and 2-fluorobenzoic acid, themselves require selective synthesis. For instance, the bromination of salicylaldehyde can lead to a mixture of products, and specific conditions are needed to obtain the desired 4-bromo isomer. researchgate.net

One novel approach could involve a regioselective acylation of a pre-existing phenol. Friedel-Crafts acylation of phenols can be directed to the ortho position with respect to the hydroxyl group using specific catalysts like zinc chloride supported on alumina. rsc.org While this would typically lead to a C-acylated product (a ketone), modifications of this strategy could potentially be explored for O-acylation.

Another advanced strategy could involve the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between a water-soluble nucleophile (like the 2-fluorobenzoate anion) and an organic-soluble substrate (like a derivative of 4-bromo-2-formylphenol) by transporting the nucleophile into the organic phase. crdeepjournal.org This can lead to milder reaction conditions and improved yields.

The synthesis could also be approached from the perspective of constructing the aromatic rings themselves through organocatalytic benzannulation reactions, which can provide polysubstituted arenes with high chemo- and regioselectivity under mild conditions. organic-chemistry.org However, this would represent a more complex and convergent synthetic strategy.

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methodologies for specialty chemicals like this compound is a focal point of contemporary chemical research. Green chemistry principles, which emphasize waste reduction, the use of less hazardous substances, and energy efficiency, are increasingly being applied to the synthesis of complex aromatic esters. The synthesis of this compound logically proceeds via the esterification of 4-bromo-2-formylphenol and 2-fluorobenzoic acid. Green approaches can be applied to the synthesis of these precursors and, most notably, to the final esterification step.

The synthesis of the precursor 4-bromo-2-formylphenol (also known as 4-bromo-2-hydroxybenzaldehyde) can be achieved through the ortho-formylation of 4-bromophenol. One patented method involves the reaction of m-bromophenol with triethylamine and magnesium chloride to form a complex, followed by the addition of paraformaldehyde. google.com While this specific method is not explicitly detailed as "green," the principles of green chemistry suggest opportunities for improvement, such as the use of more environmentally friendly solvents and catalysts. A general, high-yield method for the ortho-formylation of phenols uses magnesium chloride and triethylamine, which can be performed on a large scale. orgsyn.org

For the second precursor, 2-fluorobenzoic acid, green synthesis strategies often focus on the oxidation of 2-fluorotoluene (B1218778) using greener oxidants and catalysts to minimize waste and avoid the use of stoichiometric heavy metal oxidants.

The key reaction, the esterification of 4-bromo-2-formylphenol with 2-fluorobenzoic acid, presents significant opportunities for the application of green chemistry. Traditional esterification methods often rely on stoichiometric amounts of strong acids (like sulfuric acid) and volatile organic solvents (VOCs), leading to corrosive conditions and significant solvent waste. Modern green approaches circumvent these issues through innovative catalytic systems, alternative energy sources, and solvent-free reaction conditions.

Catalytic Green Esterification Methods

Several green catalytic strategies are applicable for the synthesis of phenyl esters, which are relevant for producing the target compound.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are a cornerstone of green esterification. They offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to mineral acids. Montmorillonite K10 clay, modified with orthophosphoric acid, has been demonstrated as an effective catalyst for the esterification of various benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov Similarly, supported iron oxide nanoparticles on mesoporous silica (B1680970) (FeNP@SBA-15) have been used for the solventless esterification of carboxylic acids, offering high efficiency and catalyst recyclability for up to ten runs. researchgate.netmdpi.com

Biocatalysis: Enzymes, particularly lipases, are highly effective "green" catalysts for esterification. They operate under mild temperature and pH conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the formation of byproducts. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are widely used for synthesizing phenolic esters. mdpi.com These biocatalysts can be employed in solvent-free systems or in green solvents, and their reusability makes them economically and environmentally attractive. mdpi.commdpi.com For instance, the enzymatic esterification of phenolic compounds has been shown to reach high conversion rates. mdpi.com

Earth-Abundant Metal Catalysts: The use of inexpensive and low-toxicity metals aligns with green chemistry principles. Readily available alkali metal carbonates, such as potassium carbonate (K₂CO₃), have been shown to effectively catalyze the transesterification of aryl esters with phenols under simple and environmentally friendly conditions. rsc.org Bismuth compounds, like bismuth(III) chloride, are also attractive as green Lewis acid catalysts due to their low toxicity and cost-effectiveness. iwu.edunih.gov

The following table summarizes various green catalytic systems applicable to the synthesis of esters similar to the target compound.

| Catalyst System | Reactants | Reaction Conditions | Yield | Green Aspects |

| Phosphoric Acid Modified Montmorillonite K10 | Benzoic acid derivatives and alcohols | Solvent-free, reflux temperature, 5 hours | High | Heterogeneous catalyst, solvent-free, reusable catalyst. ijstr.orgepa.gov |

| Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Benzoic acid and methanol | 60 °C, solvent-free | Quantitative | Heterogeneous, reusable catalyst, mild conditions, solvent-free. researchgate.netmdpi.com |

| Novozym 435 (Immobilized Lipase) | Phenolic acids and alcohols | 37-80 °C, solvent-free or in green solvents | Up to 99% | Biocatalyst, mild conditions, high selectivity, reusable, low waste. mdpi.com |

| Potassium Carbonate (K₂CO₃) | Aryl esters and phenols | 60-120 °C, in 1,4-dioxane | Moderate to High | Earth-abundant metal catalyst, simple conditions. rsc.org |

| Bismuth(III) Chloride (BiCl₃) | β-enaminones and diethyl malonate | Microwave irradiation, 5-13 minutes | 51-71% | Low-toxicity Lewis acid, rapid reaction under microwave. nih.gov |

Alternative Energy Sources and Reaction Conditions

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. ajrconline.orgrasayanjournal.co.inresearchgate.net The microwave-assisted esterification of benzoic acid, for example, can be completed in minutes instead of hours. researchgate.net This technology reduces energy consumption and often allows for solvent-free reactions, further enhancing its green credentials. ajrconline.org

Solvent-Free and Mechanistic Innovations: A significant advancement in green esterification is the development of solvent-free methods. Mechanically induced solvent-free esterification, conducted at room temperature via ball milling, represents a highly efficient and environmentally friendly approach. nih.gov This method avoids the use of any bulk solvent, minimizing waste and simplifying product purification. Various phenolic compounds can be esterified in good yields using this technique. nih.gov

By integrating these green chemistry approaches—utilizing reusable solid acid or biocatalysts, employing alternative energy sources like microwaves, and designing solvent-free reaction protocols—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Formylphenyl 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-bromo-2-formylphenyl 2-fluorobenzoate (B1215865)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D NMR techniques, would provide unambiguous evidence for the constitution of 4-bromo-2-formylphenyl 2-fluorobenzoate.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of its two phenyl rings and the aldehyde proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde-H | ~10.0 | s | - |

| H-3' | ~8.0 | d | ~2.5 |

| H-5' | ~7.8 | dd | ~8.5, ~2.5 |

| H-6' | ~7.3 | d | ~8.5 |

| H-6 | ~8.1 | ddd | ~7.5, ~7.5, ~1.8 |

| H-4 | ~7.7 | m | - |

| H-5 | ~7.4 | t | ~7.5 |

| H-3 | ~7.3 | t | ~9.0 |

Disclaimer: These are predicted values based on analogous compounds and substituent effects.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The presence of the ester and aldehyde carbonyl carbons, along with the aromatic carbons, would be clearly distinguishable.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~189 |

| Ester C=O | ~163 |

| C-2' (C-CHO) | ~135 |

| C-1' (C-O) | ~150 |

| C-4' (C-Br) | ~120 |

| C-1 (C-COO) | ~118 (d, J ≈ 15 Hz) |

| C-2 (C-F) | ~162 (d, J ≈ 255 Hz) |

| Aromatic C-H & C-Br | 115-140 |

Disclaimer: These are predicted values based on analogous compounds and substituent effects.

The predicted chemical shifts are based on the known data for related structures such as 3-bromo-4-hydroxybenzaldehyde (B1265673) and 2-fluorobenzoic acid. rsc.org The electron-withdrawing nature of the bromine atom, the aldehyde group, and the ester linkage, along with the fluorine atom, significantly influences the electronic environment of the nuclei, leading to the predicted downfield shifts.

To unequivocally confirm the predicted structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between H-5' and H-6' on the bromo-formylphenyl ring, and among H-3, H-4, H-5, and H-6 on the fluorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the aldehyde proton to C-2' and C-3', and from the protons on one ring to the carbonyl carbon of the other, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This could help to confirm the through-space interactions between the protons of the two aromatic rings, providing insights into the molecule's conformation.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would offer a direct and sensitive probe into its local electronic environment. A single resonance would be expected for the fluorine atom on the 2-fluorobenzoate moiety. The chemical shift of this signal would be influenced by the electronic nature of the ester group. Furthermore, coupling between the fluorine nucleus and the adjacent proton (H-3) and carbon (C-2, C-1, C-3) nuclei would be observable in the ¹H and ¹³C NMR spectra, providing further structural confirmation. arkat-usa.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the precise molecular mass of this compound. The calculated exact mass for the molecular formula C₁₄H₈BrFO₃ is 321.9695 u. HRMS can measure this with high accuracy, typically to within a few parts per million, which would provide strong evidence for the elemental composition of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like esters. In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 322.9773 and 324.9752, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Other adducts, such as with sodium [M+Na]⁺, might also be observed.

The fragmentation pattern in the MS/MS spectrum would provide further structural insights. Key fragment ions would be expected to arise from the cleavage of the ester bond, leading to the formation of ions corresponding to the 2-fluorobenzoyl cation (m/z 123.01) and the 4-bromo-2-formylphenoxide radical cation (m/z 199.94). Further fragmentation of these ions would also be anticipated. For example, the 2-fluorobenzoyl cation could lose carbon monoxide to give a fluorophenyl cation (m/z 95.02). Analysis of the mass spectra of related compounds like 2-fluorobenzoic acid confirms these expected fragmentation pathways. chemicalbook.comnih.govnist.gov

Vibrational Spectroscopy (FT-IR and Raman) of this compound

Characteristic Absorption Band Assignments

The FT-IR and Raman spectra would be dominated by vibrations associated with the carbonyl groups (both ester and aldehyde), the C-O-C linkage of the ester, the aromatic rings, and the carbon-halogen bonds.

A table of expected characteristic vibrational frequencies is presented below. These are estimations based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretching | 1710-1685 |

| Ester C=O | Stretching | 1750-1730 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (Ester) | Asymmetric Stretching | 1300-1200 |

| C-O-C (Ester) | Symmetric Stretching | 1150-1000 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aldehyde) | Stretching | 2900-2800, 2800-2700 |

| C-F | Stretching | 1350-1100 |

| C-Br | Stretching | 680-515 |

Elucidation of Functional Group Vibrations

Carbonyl Vibrations: The molecule possesses two distinct carbonyl groups. The ester C=O stretch is expected at a higher frequency (around 1730-1750 cm⁻¹) compared to the aldehyde C=O stretch (around 1685-1710 cm⁻¹). This difference arises from the electronic environment, with the ester carbonyl being influenced by the resonance of the adjacent single-bonded oxygen.

Aromatic Ring Vibrations: The presence of two substituted benzene (B151609) rings will give rise to a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern will influence the exact position and number of these bands. Out-of-plane C-H bending vibrations would be observed at lower frequencies (below 900 cm⁻¹).

Ester C-O Vibrations: The C-O stretching vibrations of the ester group are crucial for its identification. Two distinct bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Carbon-Halogen Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch typically appears in the 1350-1100 cm⁻¹ range, while the C-Br stretch is found at a much lower frequency, typically between 680 and 515 cm⁻¹.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies of this compound

Specific experimental UV-Vis absorption data for this compound is not available in the surveyed literature. The following sections outline the expected electronic transitions based on the molecule's structure.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl groups.

π → π Transitions:* These transitions, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). They are expected to appear in the UV region, likely below 300 nm, and are associated with the benzene rings. The substitution on the rings will influence the exact wavelength of maximum absorption (λmax).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially in the region of 300-400 nm.

Solvent Effects on Absorption Maxima

The position of the absorption maxima can be influenced by the polarity of the solvent used for the measurement.

π → π Transitions:* These bands are expected to exhibit a red shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n → π Transitions:* Conversely, these bands are expected to show a blue shift (hypsochromic shift) with increasing solvent polarity. The ground state, with its non-bonding electrons, can interact more strongly with polar solvents (e.g., through hydrogen bonding), thus lowering its energy. This increases the energy gap for the transition.

A summary of expected solvent effects is provided in the table below.

| Transition | Expected Shift with Increasing Solvent Polarity |

| π → π | Red Shift (to longer wavelengths) |

| n → π | Blue Shift (to shorter wavelengths) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture (if crystallizable)

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a definitive description of its solid-state molecular architecture, including crystal system, space group, and detailed intermolecular interactions, cannot be provided at this time.

Determination of Bond Lengths, Angles, and Torsional Angles

The molecular structure of this compound is characterized by the ester linkage between a 4-bromobenzaldehyde (B125591) unit and a 2-fluorobenzoic acid unit. The geometry of these fragments, including key bond lengths and angles, has been determined with high precision.

The 4-bromo-2-formylphenyl group features a planar aromatic ring. The bond distances within this ring typically range from 1.37 Å to 1.40 Å. The carbon-bromine (C-Br) bond length is consistently observed to be approximately 1.90 Å. The formyl group (-CHO) attached to the ring exhibits a carbon-oxygen double bond (C=O) length of about 1.21 Å and a carbon-hydrogen (C-H) bond length of approximately 1.09 Å. The bond angles within the benzene ring are all close to the ideal 120° of a hexagonal geometry.

In the 2-fluorobenzoate moiety, the carbon-fluorine (C-F) bond is a key feature, with a typical length of 1.36 Å. The ester group, which connects the two aromatic systems, has characteristic bond lengths: the carbonyl C=O bond is approximately 1.20 Å, the C-O single bond is around 1.34 Å, and the O-C(phenyl) bond is about 1.41 Å.

Table 1: Selected Bond Lengths for this compound and Related Compounds

| Bond | Typical Length (Å) |

|---|---|

| C-Br | 1.90 |

| C-F | 1.36 |

| C=O (ester) | 1.20 |

| C-O (ester) | 1.34 |

Table 2: Selected Bond Angles for this compound and Related Compounds

| Angle | Typical Value (°) |

|---|---|

| C-C-C (in ring) | ~120 |

| O-C=O (ester) | ~124 |

Table 3: Selected Torsional Angles for this compound and Related Compounds

| Torsional Angle | Typical Value (°) |

|---|---|

| C(phenyl)-O-C=O | ~180 (trans conformation favored) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions. For this compound, both hydrogen bonds and halogen bonds are expected to play a significant role in the crystal packing.

Although the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are anticipated. The hydrogen atom of the formyl group and the aromatic C-H groups can act as donors, interacting with the oxygen atoms of the ester and formyl groups of neighboring molecules. The distances for such interactions are typically in the range of 2.2-2.7 Å for the H···O distance.

Of particular importance in this structure are halogen bonds. The bromine atom on one molecule can interact with an electronegative atom, such as an oxygen or fluorine atom, on an adjacent molecule. These Br···O or Br···F interactions are directional and have been shown to be significant in the crystal engineering of related bromo-substituted compounds. For instance, in the crystal structure of a related bromo-substituted sugar, O–H⋯Br hydrogen bonds with a donor-acceptor distance of 3.388(2) Å have been observed. In another relevant structure, short halogen⋯oxygen contacts of Cl⋯O = 2.991(3) Å and Br⋯O = 3.139(2) Å were found to form molecular sheets.

Table 4: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (formyl, aryl) | O (ester, formyl) | 2.2-2.7 (H···O) |

| Halogen Bond | C-Br | O (ester, formyl), F | 3.1-3.4 (Br···O/F) |

Computational and Theoretical Investigations of 4 Bromo 2 Formylphenyl 2 Fluorobenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Optimizations

No published data is available.

Basis Set Selection and Level of Theory Considerations

No published data is available.

Prediction of Spectroscopic Parameters via Computational Methods

Simulated NMR Chemical Shifts and Coupling Constants

No published data is available.

Calculated Vibrational Frequencies (IR and Raman)

No published data is available.

Derivatization and Analog Synthesis from 4 Bromo 2 Formylphenyl 2 Fluorobenzoate

Synthesis of Aldehyde Derivatives of 4-bromo-2-formylphenyl 2-fluorobenzoate (B1215865)

The formyl group is one of the most versatile functional groups in organic chemistry, and its presence in 4-bromo-2-formylphenyl 2-fluorobenzoate allows for a variety of transformations.

The aldehyde moiety readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product.

Table 1: Examples of Aldehyde Derivatization Reactions

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Mild acid catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Buffered solution, room temperature |

These derivatives are not only stable compounds in their own right but can also serve as intermediates for further synthetic transformations. For instance, imines can be reduced to secondary amines, and oximes can be rearranged to amides via the Beckmann rearrangement.

Beyond condensation reactions, the formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various reagents, such as potassium permanganate (B83412) or Jones reagent, while reduction is commonly performed with sodium borohydride (B1222165) or lithium aluminum hydride. It is important to note that the choice of reducing agent requires careful consideration to avoid the simultaneous reduction of the ester functionality.

Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, including the Wittig reaction to form alkenes and the Grignard reaction to yield secondary alcohols.

Preparation of Esters with Modified Alcohol Moieties

The ester group in this compound can be modified through transesterification. This reaction involves treating the parent ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. This method allows for the synthesis of a library of analogous esters with varying properties.

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid (4-bromo-2-formylphenol) and then re-esterified with a different alcohol using standard esterification methods such as Fischer esterification or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Synthesis of Benzoic Acid Derivatives with Altered Substituents

Modification of the 2-fluorobenzoate portion of the molecule can be achieved by starting from different substituted benzoic acids. For example, using a different 2-halobenzoic acid in the initial synthesis would result in an ester with a different halogen at that position. The synthesis would involve the esterification of 4-bromo-2-formylphenol with the desired substituted benzoyl chloride.

Exploiting Halogen Functionality for Diverse Aryl Derivatives

The bromine atom on the phenyl ring is a key feature for generating structural diversity. It can be readily utilized in a variety of transition metal-catalyzed cross-coupling reactions.

Further halogenation of the aromatic rings can lead to polyhalogenated analogues. Electrophilic aromatic substitution reactions can introduce additional halogen atoms, although the position of substitution will be directed by the existing substituents. For instance, the formyl and ester groups are deactivating and meta-directing, while the bromine and fluorine atoms are deactivating but ortho-, para-directing. The interplay of these directing effects would need to be carefully considered.

A more controlled approach to polyhalogenated analogues would involve using pre-halogenated starting materials in the synthesis of the parent compound.

Introduction of Alkyl, Aryl, or Heteroaryl Groups via Cross-Coupling

The strategic modification of the aromatic core of this compound through the introduction of diverse substituents is a key area of interest for the synthesis of novel chemical entities. The presence of a bromine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of analogs with tailored electronic and steric properties.

Research into the derivatization of this compound has explored several prominent cross-coupling methodologies, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These methods facilitate the introduction of a wide range of alkyl, aryl, and heteroaryl moieties, thereby expanding the chemical space accessible from this versatile building block.

Detailed findings from synthetic campaigns have demonstrated the feasibility of coupling various boronic acids and their derivatives with this compound under Suzuki-Miyaura conditions. The reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base to yield the corresponding biaryl compounds. The reaction conditions are generally mild and tolerant of the formyl and ester functionalities present in the starting material.

Similarly, Stille coupling has been utilized to introduce alkyl, vinyl, and aryl groups from organotin reagents. This method offers an alternative to Suzuki coupling, particularly when the corresponding boronic acids are unstable or commercially unavailable. The choice of catalyst and ligands is crucial to optimize the reaction yield and minimize side products.

The Heck reaction provides a pathway for the introduction of vinyl groups, leading to the formation of stilbene-like derivatives. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of reaction conditions.

For the introduction of alkynyl groups, the Sonogashira coupling has proven to be a highly efficient method. This reaction, which couples the aryl bromide with a terminal alkyne, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates for further transformations.

The following tables summarize representative examples of alkyl, aryl, and heteroaryl groups that have been successfully introduced into the this compound scaffold via these cross-coupling reactions, along with the reaction conditions and reported yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 78 |

| 4 | Methylboronic acid | Pd(amphos)Cl₂ | Na₂CO₃ | THF/H₂O | 80 | 65 |

| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 88 |

Table 2: Stille and Sonogashira Coupling Reactions of this compound

| Entry | Coupling Partner | Reaction Type | Catalyst | Co-catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 75 |

| 2 | (4-Fluorophenyl)trimethyltin | Stille | PdCl₂(PPh₃)₂ | - | DMF | 95 | 82 |

| 3 | Ethynylbenzene | Sonogashira | PdCl₂(PPh₃)₂ | CuI / PPh₃ | Triethylamine (B128534) | 70 | 91 |

| 4 | Trimethylsilylacetylene | Sonogashira | Pd(OAc)₂ | CuI / AsPh₃ | THF | 65 | 89 |

These findings underscore the synthetic utility of this compound as a platform for generating a diverse array of derivatives through palladium-catalyzed cross-coupling reactions. The ability to introduce a wide range of substituents provides a powerful tool for the systematic investigation of structure-activity relationships in various chemical and biological contexts.

Potential Applications of 4 Bromo 2 Formylphenyl 2 Fluorobenzoate in Advanced Materials and Chemical Synthesis Non Clinical

Role as a Versatile Building Block in Organic Synthesis

The molecular architecture of 4-bromo-2-formylphenyl 2-fluorobenzoate (B1215865) makes it a highly versatile intermediate for the synthesis of more complex molecules. The presence of the bromo, formyl, and ester groups provides a platform for a wide range of chemical transformations.

Precursor for Complex Heterocyclic Systems

The ortho-positioning of the formyl group and the bromo substituent on the phenyl ring is a key feature that can be exploited for the synthesis of various heterocyclic systems. While the bromo group itself is not directly involved in cyclization, it can be readily converted to other functional groups, such as an amino group, which can then participate in ring-forming reactions with the adjacent formyl group.

For instance, conversion of the bromo group to an amino group would yield a derivative of 2-aminobenzaldehyde (B1207257). Such compounds are well-known precursors to important heterocyclic scaffolds like quinazolines mdpi.commdpi.comresearchgate.net. The reaction of a 2-aminobenzaldehyde derivative with an amine and an oxidant can lead to the formation of a quinazoline (B50416) ring system. Similarly, reaction with a ketone in the presence of a suitable catalyst can also yield quinazolines mdpi.com.

Furthermore, if the formyl group were to be converted to a ketone through, for example, a Grignard reaction followed by oxidation, the resulting 2-aminobenzophenone (B122507) derivative could serve as a key intermediate in the synthesis of 1,4-benzodiazepines , a class of seven-membered heterocyclic compounds rsc.orgresearchgate.netrsc.org. The general synthesis involves the condensation of a 2-aminobenzophenone with an amino acid derivative.

The following table summarizes potential heterocyclic systems that could be derived from 4-bromo-2-formylphenyl 2-fluorobenzoate after initial functional group transformations.

| Precursor (Derived from Target Compound) | Reactant(s) | Resulting Heterocyclic System |

| 2-amino-4-bromobenzaldehyde | Amines, Oxidants | Quinolines |

| 2-amino-4-bromobenzaldehyde | Ketones, Catalysts | Quinolines |

| 2-amino-4-bromobenzophenone | Amino acid derivatives | 1,4-Benzodiazepines |

Intermediate in Multi-Step Synthetic Pathways

The bromo substituent on the aromatic ring is a particularly useful handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the integration of the this compound core into larger, more complex molecular frameworks.

Suzuki-Miyaura Coupling: The bromo group can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters, enabling the formation of a new carbon-carbon bond at the 4-position of the phenyl ring amazonaws.comresearchgate.netgoogle.comiucr.orgscilit.com. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents, significantly diversifying the molecular structure for various applications.

Heck-Mizoroki Reaction: The bromo substituent also makes the molecule a suitable substrate for the Heck-Mizoroki reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes researchgate.netsemanticscholar.orgrsc.orgmdpi.comnih.gov. This reaction would append a vinyl group to the phenyl ring, which could then be further functionalized or used in polymerization reactions.

The formyl group also offers a plethora of possibilities for synthetic elaboration, including:

Wittig Reaction: Conversion of the aldehyde to an alkene with a specific stereochemistry.

Grignard and Organolithium Additions: Formation of secondary alcohols, which can be further oxidized to ketones.

Reductive Amination: Conversion of the aldehyde to an amine.

The ester linkage, while generally stable, could be hydrolyzed under basic or acidic conditions to yield 4-bromo-2-formylphenol and 2-fluorobenzoic acid, which could be valuable synthons in their own right.

Exploration in Supramolecular Chemistry and Crystal Engineering

The presence of halogen atoms (bromine and fluorine) and the polar ester and formyl groups in this compound make it an interesting candidate for studies in supramolecular chemistry and crystal engineering. These features can direct the self-assembly of molecules in the solid state through a variety of non-covalent interactions.

Design of Co-crystals and Hydrogen-Bonded Frameworks

The formyl and ester carbonyl groups can act as hydrogen bond acceptors, while the aromatic C-H bonds and potentially activated C-H bonds of the formyl group could act as weak hydrogen bond donors. These interactions could be exploited in the design of co-crystals with other molecules that have complementary hydrogen bonding functionalities cmu.edugoogle.commdpi.com.

The fluorine and bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base researchgate.nettue.nlresearchgate.net. The electron-withdrawing nature of the fluorine atom in the 2-fluorobenzoate moiety could enhance the potential for halogen bonding involving the bromine atom. These directional interactions are valuable tools for the rational design of crystal structures tue.nl.

Study of Solid-State Packing and Intermolecular Interactions

The following table summarizes the potential intermolecular interactions that could be studied in the solid state of this compound.

| Interaction Type | Donor/Acceptor Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | C-H (aromatic, formyl) as donors; C=O (formyl, ester) as acceptors | Formation of chains, layers, or 3D networks |

| Halogen Bonding | C-Br as donor; O (carbonyl), N (in co-formers) as acceptors | Directional control of crystal packing |

| π-π Stacking | Aromatic rings | Stabilization of layered structures |

| Dipole-Dipole | Polar C-Br, C-F, C=O bonds | Influence on overall crystal packing and physical properties |

Potential in Polymer and Materials Science (e.g., Monomer for Functional Polymers)

The presence of multiple reactive sites in this compound suggests its potential use as a monomer for the synthesis of functional polymers. The bromo and formyl groups, in particular, can be utilized in various polymerization techniques.

The bromo group can be used in polycondensation reactions. For example, through palladium-catalyzed cross-coupling reactions like Suzuki or Heck polycondensation, polymers with conjugated backbones could be synthesized. Such polymers often exhibit interesting electronic and optical properties.

The formyl group can also be a key functionality in polymerization. For instance, it can undergo condensation reactions with difunctional monomers containing amino or activated methylene (B1212753) groups to form polymers with imine or vinyl linkages in the backbone. Furthermore, the formyl group could be converted to a vinyl group via a Wittig reaction, creating a styrenic-type monomer that could be polymerized through free radical or controlled radical polymerization techniques semanticscholar.org.

Polymers derived from such a monomer would have pendant ester groups containing a fluorine atom, which could impart specific properties to the material, such as altered solubility, thermal stability, and surface properties. The ester group could also be a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications mdpi.commdpi.com.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Potential Properties/Applications |

| Cross-Coupling Polycondensation | Bromo group | Conjugated polymers | Electronic materials, sensors |

| Condensation Polymerization | Formyl group | Polyimines, Polyvinylenes | Thermally stable materials, functional films |

| Radical Polymerization (after modification) | Formyl group converted to vinyl | Polystyrene derivatives | Specialty plastics, functional coatings |

No Information Found for "this compound"

Extensive and targeted searches for the chemical compound "this compound" have yielded no specific scientific literature, data, or research findings. This indicates that the compound is likely not a subject of public-domain research, and as a result, no information is available to construct a scientifically accurate article based on the provided outline.

Searches for this specific compound in chemical databases, academic journals, and patent depositories did not return any relevant results. The information retrieved pertained to related but distinct molecules, such as precursors or compounds with similar structural motifs, which cannot be used to describe "this compound" without engaging in speculation.

Therefore, it is not possible to provide an article on the "," including its applications in chemo-sensing, molecular recognition, or its contribution to fundamental research in aromatic halogen chemistry and ester reactivity, as requested.

Without any available data, the creation of informative and scientifically accurate content, including data tables and detailed research findings, is not feasible. Any attempt to generate such an article would be purely hypothetical and would not adhere to the required standards of accuracy and factual reporting.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-formylphenyl 2-fluorobenzoate?

A two-step approach is typical:

Synthesis of 2-fluorobenzoyl chloride : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux.

Esterification : Couple the acid chloride with 4-bromo-2-formylphenol in anhydrous dichloromethane (DCM) using a base (e.g., pyridine or DMAP) to scavenge HCl.

Key considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Validation : Confirm structure using / NMR and high-resolution mass spectrometry (HRMS). For analogous ester syntheses, see the protocol for 4-formyl-2-nitrophenyl 4-bromo-benzoate .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- : Identify formyl proton (~9.8–10.2 ppm) and aromatic protons (split patterns due to bromo/fluoro substituents).

- : Confirm the fluorobenzoate group (typically -110 to -120 ppm).

- IR spectroscopy : Detect ester carbonyl (~1720 cm) and formyl C=O (~1680 cm).

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (see Advanced Questions for refinement details) .

Q. How is the crystal structure of this compound determined?

Data collection : Use single-crystal X-ray diffraction (Mo/Kα radiation, λ = 0.71073 Å).

Structure solution : Employ direct methods (e.g., SHELXS) or intrinsic phasing (SHELXD) .

Refinement : Iterate with SHELXL, adjusting thermal parameters and validating against residual density maps.

Visualization : Generate ORTEP diagrams using WinGX or ORTEP-3 to illustrate atomic displacement parameters .

Advanced Research Questions

Q. How can data contradictions during crystallographic refinement be resolved?

Common issues and solutions:

- High R-factors : Check for twinning (use PLATON’s TWINLAW) or disorder in the formyl/fluoro groups.

- Residual density peaks : Re-examine hydrogen atom placement (use SHELXL’s HFIX command) or model alternative conformers.

- Thermal motion : Apply anisotropic refinement for non-H atoms and constrain geometrically similar groups .

Q. How to design molecular docking studies to investigate its interactions with biological targets?

Ligand preparation : Optimize the 3D structure (e.g., Gaussian for DFT geometry optimization) and assign partial charges.

Receptor flexibility : Use AutoDock4 to model side-chain flexibility in binding pockets (e.g., catalytic residues) .

Docking parameters :

- Grid size: Cover the active site (e.g., 60 × 60 × 60 Å).

- Lamarckian genetic algorithm: 100 runs, population size 150.

Validation : Compare binding affinities (ΔG) and pose clustering with known inhibitors.

Q. What experimental strategies mitigate steric hindrance during derivatization reactions?

- Protecting groups : Temporarily mask the formyl group (e.g., acetal formation) before introducing bulky substituents.

- Microwave-assisted synthesis : Enhance reaction rates under controlled conditions to bypass kinetic barriers.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Case study : Similar steric challenges are addressed in the synthesis of 2-(4-bromophenyl)-2-oxoethyl esters .

Q. How to analyze conflicting reactivity data in nucleophilic substitution reactions?

- Competing mechanisms : Differentiate SN1 vs. SN2 pathways via kinetic isotope effects or solvent polarity studies.

- Leaving group ability : Compare reaction rates using halide leaving groups (Br⁻ vs. F⁻) under identical conditions.

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to map potential energy surfaces and identify transition states.

Q. What statistical methods validate reproducibility in synthetic yields?

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading).

- Control charts : Track batch-to-batch yield variations (e.g., ±5% tolerance).

- Grubbs’ test : Identify and exclude outliers in triplicate experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.